(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
Overview
Description
(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels are crucial for the transmission of pain signals in the nervous system .
Mode of Action
While the exact mode of action for (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is not specified in the search results, compounds with similar structures have been found to act as blockers for the Nav1.7 and Nav1.8 channels . By blocking these channels, these compounds can inhibit the transmission of pain signals .
Biochemical Pathways
The blocking of nav17 and Nav18 channels can affect the transmission of pain signals, which is a critical aspect of the nociceptive pathway .
Pharmacokinetics
Similar compounds have been designed to have good drug-like properties and safety, with a focus on oral activity and improved selectivity .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The design of similar compounds has focused on maintaining potency at nav17, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYMJUONYRYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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